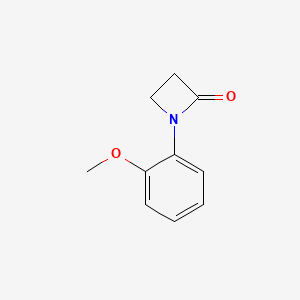

1-(2-Methoxyphenyl)azetidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyphenyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-9-5-3-2-4-8(9)11-7-6-10(11)12/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORWPQHDJKTVNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies of Azetidin 2 Ones

Ring-Opening Reactions of the Azetidin-2-one (B1220530) Core

The significant ring strain of approximately 25.4 kcal/mol makes the azetidin-2-one ring susceptible to cleavage by various reagents. nih.gov This reactivity is the basis for the biological activity of β-lactam antibiotics, which involves the acylation of bacterial transpeptidases via the cleavage of the N1-C2 amide bond. mdpi.com However, other bonds within the ring can also be selectively cleaved under specific conditions, leading to a diverse range of molecular architectures.

C3-C4 Bond Fission Reactivity and Product Divergence

While the cleavage of the N1-C2 and N1-C4 bonds is more common, the fission of the C3-C4 bond represents a unique and less frequent mode of reactivity for the azetidin-2-one ring. This pathway offers a route to products that retain the core amide functionality but in an acyclic form.

One documented method to induce C3-C4 bond scission involves the formation of radical anions. The generation of azetidin-2-one radical anions through UV irradiation in the presence of an electron donor like triethylamine (B128534) can lead to ring-splitting via either N1-C4 or C3-C4 bond breaking. rsc.org This process results in the formation of open-chain amide isomers, a reactivity pattern that diverges from the typical α-cleavage (N1-C2 bond fission) observed in the neutral excited states of these molecules. rsc.org Theoretical calculations using Density Functional Theory (DFT) support the preference for this β-cleavage pathway in the radical anion, highlighting that the injection of an electron into the azetidin-2-one moiety provides a complementary strategy for its activation and transformation. rsc.org

Furthermore, the substitution pattern on the β-lactam ring can influence the mode of cleavage. For instance, the presence of a formyl group at the C4 position has been shown to facilitate C3-C4 bond cleavage under certain reaction conditions. nih.gov In cephalosporins, which feature a double bond between C3 and C4, elimination of a leaving group from a C3' substituent can occur following the initial opening of the β-lactam ring, demonstrating how substituents can direct the subsequent fate of the ring system. nih.gov This reactivity underscores the potential for product divergence based on the specific substituents present on the azetidin-2-one scaffold.

Formation of α-Amino Amides and Ethanediamides

Detailed research findings for the direct conversion of 1-(2-Methoxyphenyl)azetidin-2-one into α-amino amides or ethanediamides through ring-opening reactions are not extensively documented in the surveyed scientific literature.

Functional Group Interconversions and Strategic Modifications

Beyond ring-opening reactions, the azetidin-2-one scaffold can undergo a variety of functional group interconversions. These modifications allow for the strategic derivatization of the core structure, enabling the synthesis of complex molecules and the fine-tuning of biological or chemical properties.

Oxidation Reactions on Azetidin-2-one Scaffolds

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters, or cyclic ketones into lactones, through the action of peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). acs.orgwikipedia.orgnih.gov This reaction can be applied to azetidin-2-one derivatives that bear an additional ketone functionality, offering a method for inserting an oxygen atom adjacent to the carbonyl group.

A key application of this reaction is seen in the regioselective oxidation of 4-carbonyl-2-azetidinone derivatives. researchgate.net Such transformations are crucial in the synthesis of precursors for carbapenem (B1253116) antibiotics. The Baeyer-Villiger oxidation of a (1′R,3S,4S)-4-(cyclopropylcarbonyl)-3-(1-hydroxyethyl)azetidin-2-one derivative proceeds with complete regioselectivity. The migratory aptitude of the groups attached to the ketone determines the outcome, with the cyclopropyl (B3062369) group showing a poor migratory ability, thus directing the insertion of oxygen to form the desired acetoxyazetidinone product. researchgate.net This selectivity is vital for maintaining the structural integrity required for further synthetic steps toward complex antibiotic frameworks.

The general mechanism of the Baeyer-Villiger oxidation involves the initial protonation of the ketone carbonyl, followed by nucleophilic attack by the peroxyacid to form a Criegee intermediate. acs.org A subsequent concerted rearrangement, where a substituent migrates to the peroxide oxygen, leads to the final ester or lactone product. acs.org The migratory preference generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org

Table 1: Reagents for Baeyer-Villiger Oxidation

| Oxidant | Common Name/Acronym |

|---|---|

| meta-Chloroperoxybenzoic acid | m-CPBA |

| Trifluoroperacetic acid | TFPAA |

| Peracetic acid | PAA |

| Hydrogen peroxide | H₂O₂ |

This table presents common oxidants used for Baeyer-Villiger reactions, known for their efficacy in converting ketones to esters or lactones. wikipedia.orgnih.govresearchgate.netthermofisher.com

Selective Reduction of Nitro Groups

The selective reduction of a nitro group on an N-aryl substituent of an azetidin-2-one, without affecting the lactam carbonyl, is a critical transformation for synthesizing amino-substituted derivatives. Several methods are available to achieve this chemoselectivity.

Catalytic hydrogenation is a widely used method. Catalysts such as palladium on carbon (Pd/C), platinum, or Raney nickel can effectively reduce nitroarenes to anilines. rsc.org To enhance selectivity and avoid reduction of other sensitive groups, specific conditions or modified catalysts are employed. For instance, the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide, a compound structurally analogous to a nitrated version of this compound, can be achieved with high selectivity using a modified skeletal nickel catalyst. rsc.org

Metal-hydride systems also offer excellent chemoselectivity. A combination of sodium borohydride (B1222165) (NaBH₄) with transition metal salts like iron(II) chloride (FeCl₂) or nickel complexes (Ni(PPh₃)₄) can reduce aromatic nitro groups while leaving ester and other carbonyl groups intact. nih.govacs.org Similarly, indium metal in the presence of hydrochloric acid in an aqueous medium provides a mild and efficient system for the reduction of both nitro and azide (B81097) groups. nih.gov These methods are advantageous due to their mild reaction conditions and tolerance of various functional groups, which is crucial when working with the potentially labile β-lactam ring.

Table 2: Conditions for Selective Reduction of Aromatic Nitro Groups

| Reagent System | Solvent | Conditions | Reference |

|---|---|---|---|

| Zn or Mg / Hydrazine glyoxylate | - | Room Temperature | |

| NaBH₄ / FeCl₂ | Methanol/Water | Room Temperature | nih.gov |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol | Not specified | acs.org |

| Pd/C / H₂ | Methanol | Not specified |

This table summarizes various reagent systems that have been successfully employed for the chemoselective reduction of aromatic nitro compounds to the corresponding amines, often in the presence of other reducible functional groups.

Dearylation Strategies for N-Substituted Azetidin-2-ones

The removal of the N-substituent from the azetidin-2-one ring is a key step in the synthesis of N-unsubstituted β-lactams, which are crucial intermediates for many semisynthetic antibiotics and other biologically active compounds like Taxol. The N-(2-methoxyphenyl) group, similar to its para-substituted analog, serves as an effective protecting group that can be removed oxidatively.

The most common and efficient method for the dearylation of N-(alkoxyphenyl)azetidin-2-ones is oxidative cleavage using cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). This reaction proceeds under mild conditions and generally provides the N-unsubstituted β-lactam in good to excellent yields. The mechanism involves the oxidation of the electron-rich methoxy-substituted aromatic ring to a benzoquinone, which is then cleaved from the nitrogen atom.

The reaction is typically carried out in a solvent mixture such as acetonitrile/water at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side products. nih.gov Studies on the N-dearylation of N-(p-ethoxyphenyl)-2-azetidinones have shown that approximately 2.8 to 3.0 molar equivalents of CAN are optimal for achieving high yields. nih.gov The workup usually involves quenching with an aqueous solution of sodium bisulfite to remove the quinone byproduct. nih.gov This deprotection strategy is highly valuable due to its efficiency and the mild conditions required, which preserve the integrity of the strained β-lactam ring.

Table 3: Oxidative N-Dearylation of N-(p-Ethoxyphenyl)-azetidin-2-ones with Ceric Ammonium Nitrate (CAN)

| Entry | Substrate (C3/C4-Substituents) | CAN (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 3-Phenoxy, 4-Phenyl | 3 | MeCN/H₂O | 0 | 10 | 85 | nih.gov |

| 2 | 3-Phenoxy, 4-(2-Naphthyl) | 3 | MeCN/H₂O | 0 | 15 | 82 | nih.gov |

| 3 | 3-Phenoxy, 4-(2-Thienyl) | 3 | MeCN/H₂O | 0 | 15 | 84 | nih.gov |

| 4 | 3-Phthalimido, 4-Phenyl | 3 | MeCN/H₂O | 0 | 10 | 85 | nih.gov |

This table presents selected data from a study on the N-dearylation of various N-(p-ethoxyphenyl)azetidin-2-ones using 3 equivalents of CAN, demonstrating the general applicability and high yields of the reaction. nih.gov The conditions are analogous to those that would be used for a 1-(2-methoxyphenyl) derivative.

Synthesis of Hybrid Molecular Architectures Incorporating Azetidin-2-one

The concept of molecular hybridization, which involves covalently linking two or more pharmacophoric units to create a single hybrid molecule, has emerged as a powerful strategy in drug discovery. This approach aims to address challenges such as drug resistance and to achieve improved therapeutic profiles by simultaneously modulating multiple biological targets. The azetidin-2-one nucleus, with its proven biological relevance, is an attractive candidate for incorporation into such hybrid architectures.

However, a specific examination of the literature for hybrid molecules constructed from This compound as a primary building block does not yield concrete examples or dedicated synthetic studies. General methodologies for creating hybrid molecules often involve well-established coupling reactions. For instance, if one were to hypothetically design a synthetic route to a hybrid molecule from this specific azetidin-2-one, several strategies could be envisioned depending on the functionalization of the starting material or its derivatives.

Hypothetical Derivatization and Hybridization Strategies:

| Strategy | Hypothetical Reaction | Potential Hybrid Structure |

| Functionalization at the Phenyl Ring | Nitration followed by reduction to an amine, which can then be coupled with a carboxylic acid-containing pharmacophore. | An amide-linked hybrid of this compound and another bioactive moiety. |

| Modification of the Azetidin-2-one Ring | Introduction of substituents at the C3 or C4 positions of the lactam ring, which could then serve as handles for further reactions. | A hybrid molecule where the second pharmacophore is directly attached to the azetidin-2-one ring. |

| Ring-Opening and Re-functionalization | Cleavage of the β-lactam ring to yield a β-amino acid derivative, which could then be incorporated into a larger peptide-based hybrid. | A linear or macrocyclic hybrid containing the opened scaffold of the original azetidin-2-one. |

It is crucial to emphasize that the above table represents hypothetical pathways based on the general reactivity of azetidin-2-ones and related aromatic compounds. The absence of specific research on This compound means that the feasibility, reaction conditions, and outcomes of such transformations for this particular molecule remain underexplored and unpublished.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis and Chemical Shift Interpretation

The protons on the β-lactam ring are anticipated to appear as triplets. Specifically, the protons at the C3 position are expected to resonate at approximately 2.9-3.2 ppm, while the protons at the C4 position, being adjacent to the nitrogen atom, would likely be found further downfield in the range of 3.5-3.8 ppm.

The aromatic protons of the 2-methoxyphenyl group would exhibit a complex multiplet pattern in the aromatic region of the spectrum, typically between 6.8 and 7.4 ppm. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet, expected to appear around 3.8-3.9 ppm.

Predicted ¹H NMR Chemical Shifts for 1-(2-Methoxyphenyl)azetidin-2-one

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H3 (azetidinone) | 2.9 - 3.2 | t |

| H4 (azetidinone) | 3.5 - 3.8 | t |

| Aromatic (phenyl) | 6.8 - 7.4 | m |

| Methoxy (-OCH₃) | 3.8 - 3.9 | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Similar to the proton NMR data, specific ¹³C NMR data for this compound is not available in the searched literature. However, expected chemical shifts can be estimated. The carbonyl carbon (C=O) of the β-lactam ring is a key diagnostic signal and is anticipated to resonate in the range of 165-175 ppm. The carbons of the azetidinone ring (C3 and C4) are expected to appear in the aliphatic region, with C4 being more deshielded due to its proximity to the nitrogen atom. The aromatic carbons would produce a series of signals between 110 and 150 ppm, with the carbon bearing the methoxy group appearing at the lower field end of this range. The methoxy carbon itself would be observed around 55-56 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | 165 - 175 |

| C3 | 35 - 45 |

| C4 | 45 - 55 |

| Aromatic C-O | 145 - 155 |

| Aromatic C-H/C-N | 110 - 140 |

| Methoxy (-OCH₃) | 55 - 56 |

Nitrogen-15 Heteronuclear Multiple Bond Correlation (¹⁵N HMBC) Spectroscopy for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy, particularly through heteronuclear correlation techniques like HMBC, provides direct information about the chemical environment of the nitrogen atom. For this compound, the nitrogen atom is part of the strained four-membered lactam ring. While specific experimental data is not available, the ¹⁵N chemical shift is expected to be in a region characteristic of amide functionalities, influenced by the ring strain and the electronic effects of the attached phenyl group. An HMBC experiment would reveal correlations between the nitrogen atom and the protons on C4 of the azetidinone ring and the aromatic protons of the phenyl ring, confirming the N-aryl linkage.

Stereochemical Assignments and Conformational Dynamics via NMR Coupling Constants

The analysis of proton-proton coupling constants (J-values) in the ¹H NMR spectrum is crucial for determining the stereochemistry and conformation of the azetidin-2-one (B1220530) ring. For a simple, unsubstituted ring, the coupling between the geminal protons on C3 and the vicinal protons on C4 would provide information about the ring's puckering. In more complex substituted azetidinones, cis and trans stereoisomers can be distinguished based on the magnitude of the vicinal coupling constant between the C3 and C4 protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The most characteristic absorption band in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration of the β-lactam ring. This band is typically observed at a higher frequency (around 1730-1770 cm⁻¹) compared to acyclic amides, a direct consequence of the ring strain. Other significant absorptions would include the C-N stretching of the amide, C-O stretching of the methoxy group, and various C-H and C=C stretching and bending vibrations from the aromatic ring and the azetidinone core.

Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) |

| β-Lactam C=O Stretch | 1730 - 1770 |

| C-N Stretch | 1380 - 1420 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O (Methoxy) Stretch | 1230 - 1270 (asymmetric), 1020 - 1060 (symmetric) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (C₁₀H₁₁NO₂), the molecular weight is 177.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 177.

The fragmentation pattern would likely involve characteristic cleavages of the azetidin-2-one ring and the methoxyphenyl substituent. Common fragmentation pathways for β-lactams include the cleavage of the ring into two smaller fragments. For instance, a cleavage across the C2-C3 and N1-C4 bonds could lead to the formation of a ketene (B1206846) fragment and an imine fragment. The loss of the methoxy group (•OCH₃) or formaldehyde (B43269) (CH₂O) from the phenyl ring are also plausible fragmentation pathways.

Elemental Composition Analysis (CHN)

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.1 | 67.78% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 6.26% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.91% |

| Oxygen | O | 16.00 | 2 | 32.00 | 18.05% |

| Total | 177.198 | 100.00% |

Note: This table represents the theoretical values. Experimental values obtained from CHN analysis are typically reported with a deviation of ±0.4% from the theoretical values.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides unambiguous insight into the three-dimensional atomic arrangement of a molecule in its crystalline state. Although a specific crystal structure for this compound has not been reported, analysis of closely related substituted 1-aryl-azetidin-2-one structures allows for a detailed and informed discussion of the expected solid-state conformation. iucr.orgresearchgate.net

For instance, the crystallographic analysis of a series of 1-(3,4,5-trimethoxyphenyl)azetidin-2-one derivatives reveals key structural features that are likely to be present in this compound. iucr.orgresearchgate.net These studies show that the four-membered β-lactam ring is typically nearly planar.

Table 2: Representative Crystallographic Data for a Related Azetidin-2-one Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.858(2) |

| b (Å) | 22.769(5) |

| c (Å) | 12.822(2) |

| α (°) | 90 |

| β (°) | 109.839(6) |

| γ (°) | 90 |

| Volume (ų) | 2432.6(9) |

Data from the crystal structure of 3-(3,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, a related compound. crystallography.net

The orientation of the 2-methoxyphenyl substituent relative to the azetidin-2-one ring is a critical conformational feature. This is defined by the dihedral angle between the plane of the aryl ring and the plane of the β-lactam ring. In related structures, the N-aryl ring and the lactam ring are often found to be approximately co-planar. iucr.orgresearchgate.net This co-planarity can be influenced by intramolecular interactions, such as C-H···O hydrogen bonds between the aryl substituents and the lactam carbonyl group. iucr.orgresearchgate.net

The C2-N1-C(aryl)-C(aryl) torsion angle is a key parameter in defining this orientation. For the 1-(3,4,5-trimethoxyphenyl) derivatives, the torsion angles indicate a near-eclipsed conformation in some cases, suggesting a preference for a planar arrangement. iucr.orgresearchgate.net For this compound, the presence of the methoxy group at the ortho position would likely introduce steric hindrance, potentially leading to a larger dihedral angle and a non-planar arrangement to minimize steric strain.

Table 3: Selected Torsion Angles in a Related Azetidin-2-one Structure (in degrees)

| Torsion Angle | Value |

| C2-N1-C5-C10 | -4.3(3) |

| H3-C3-C4-C18 | 13.08 |

| H4-C4-C3-C26 | 13.76 |

Data from the crystal structure of related 1-(3,4,5-trimethoxyphenyl)azetidin-2-one derivatives. iucr.orgresearchgate.net

When the azetidin-2-one ring is substituted at the C3 and C4 positions, the determination of the relative stereochemistry (cis or trans) is crucial. X-ray crystallography provides a definitive method for this assignment. In the absence of chiral centers on the substituents, the molecule is achiral. However, the introduction of substituents can create stereogenic centers.

In the case of monosubstituted N-aryl azetidin-2-ones that are not further substituted on the lactam ring, such as this compound, the molecule is achiral and does not exhibit stereoisomerism related to the lactam ring itself. If the compound crystallizes in a centrosymmetric space group, it will exist as a racemate in the crystal lattice. iucr.orgresearchgate.net The determination of absolute stereochemistry would only be relevant if a chiral center is present and a chiral resolution has been performed, or if the crystallization occurs in a non-centrosymmetric space group.

Computational and Theoretical Investigations of Azetidin 2 One Systems

Mechanistic Studies and Reaction Pathway Elucidation using Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving azetidin-2-one (B1220530) systems. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most likely reaction pathways. For instance, the synthesis of azetidin-2-ones often involves the Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine. Computational studies can model this reaction to determine the stereochemical outcome and the factors influencing the reaction rate. researchgate.net

Similarly, the reactivity of the β-lactam ring, particularly its susceptibility to nucleophilic attack and ring-opening, can be investigated. For 1-(2-Methoxyphenyl)azetidin-2-one, theoretical calculations can predict how the 2-methoxyphenyl substituent influences the electron distribution within the β-lactam ring, thereby affecting its reactivity. These studies often employ methods like Density Functional Theory (DFT) to map out the energy profiles of different reaction pathways, providing a detailed understanding of the reaction kinetics and thermodynamics.

Molecular Modeling and Ligand-Target Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are indispensable tools for predicting how a molecule like this compound might interact with biological targets. researchgate.net These in silico techniques are fundamental in drug discovery for identifying potential protein targets and predicting the binding affinity and mode of interaction of a ligand. mdpi.comunipi.it

The process involves creating a three-dimensional model of both the ligand (this compound) and the potential target protein. Docking algorithms then predict the preferred orientation of the ligand when bound to the protein's active site, along with a scoring function that estimates the strength of the interaction. For example, azetidin-2-one derivatives have been studied as potential anticancer agents that target proteins like tubulin. nih.govnih.gov Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the azetidin-2-one and the amino acid residues in the binding site of the target protein. nih.govnih.govacs.org This information is crucial for understanding the mechanism of action and for designing more potent and selective derivatives. frontiersin.org

Recent studies on similar heterocyclic compounds have demonstrated the power of molecular docking in identifying promising drug candidates. For instance, docking studies of pyrazolo-pyrimidinone derivatives identified their potential to interact with the epidermal growth factor receptor (EGFR) tyrosine kinase, a known anticancer target. nih.gov

Advanced Conformational Analysis through Computational Methods

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Computational methods provide a means to explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them.

Techniques such as molecular mechanics and quantum mechanics calculations can be used to perform a systematic search of the conformational space. For this compound, this would involve rotating the bonds connecting the phenyl ring to the azetidinone nitrogen and the methoxy (B1213986) group to the phenyl ring. The results of such an analysis can be presented as a potential energy surface, which maps the energy of the molecule as a function of its torsional angles. nih.gov Understanding the preferred conformation is vital, as it dictates how the molecule presents itself to a biological target. nih.gov

A structural study of related 1-(3,4,5-trimethoxyphenyl)azetidin-2-one derivatives highlighted the flexibility in the orientation of the phenyl ring relative to the β-lactam ring, which can significantly influence biological activity. nih.gov

Density Functional Theory (DFT) Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. mdpi.com For this compound, DFT calculations can provide a wealth of information about its electronic properties, which are key to its reactivity and interactions. mdpi.com

One of the primary outputs of DFT calculations are the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgmalayajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. libretexts.orgmalayajournal.org The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.orgresearchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which illustrates the charge distribution on the surface of the molecule. malayajournal.orgbhu.ac.in The MEP map can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into where the molecule is likely to interact with other molecules or biological targets. malayajournal.orgbhu.ac.in

Table 1: Calculated Electronic Properties of a Representative Azetidin-2-one Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -5.2822 eV |

| LUMO Energy | -1.2715 eV |

| HOMO-LUMO Energy Gap | 4.0106 eV |

| Dipole Moment | 4.8670 Debye |

Note: The data presented here are for a representative molecule and are intended for illustrative purposes. Specific values for this compound would require dedicated DFT calculations. malayajournal.orgbhu.ac.in

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Azetidin-2-one Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net In the context of azetidin-2-one research, QSAR can be used to predict the biological activity of new derivatives and to guide the design of more potent compounds. ijrar.orgresearchgate.netsphinxsai.comnih.gov

The first step in a QSAR study is to generate a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. The biological activity data for the training set is then correlated with these descriptors to build a mathematical model. nih.gov

Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized azetidin-2-one derivatives. nih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide even more detailed insights by creating 3D contour maps that show which regions of the molecule are important for activity. frontiersin.org

Synthetic Utility and Applications As Chemical Intermediates

Role as Precursors for Beta-Amino Acids and Beta-Amino Alcohols

The inherent ring strain of the azetidin-2-one (B1220530) core makes it susceptible to selective bond cleavage, providing a powerful route to acyclic molecules with defined stereochemistry. nih.gov This "β-lactam synthon method" is a well-established strategy for the synthesis of β-amino acids and β-amino alcohols, which are themselves important components of various biologically active compounds. nih.govmdpi.com

Synthesis of β-Amino Acids

The most direct transformation of 1-(2-Methoxyphenyl)azetidin-2-one into a β-amino acid involves the hydrolysis of the N1-C2 amide bond. This ring-opening reaction can be accomplished under either acidic or basic conditions, cleaving the cyclic amide to yield N-(2-methoxyphenyl)-β-aminopropanoic acid or its derivatives. The specific substituents at the C3 and C4 positions of the starting β-lactam are retained in the final amino acid product, making this a highly valuable synthetic route.

Synthesis of β-Amino Alcohols

Alternatively, reductive cleavage of the β-lactam ring provides access to β-amino alcohols. A common method involves the use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) or, for more selective transformations, monochloroalane (AlH₂Cl). nih.gov This process typically reduces the amide carbonyl to a methylene (B1212753) group, cleaving the N1-C2 bond to yield the corresponding 1,3-amino alcohol. This transformation is crucial as β-amino alcohols are key structural motifs in numerous pharmaceuticals and natural products. mdpi.com

| Starting Material | Transformation | Product Class |

| This compound | Hydrolysis (N1-C2 cleavage) | β-Amino Acid |

| This compound | Reductive Cleavage (e.g., with LiAlH₄) | β-Amino Alcohol |

Versatility as Building Blocks for Diverse Nitrogen-Containing Compounds

Beyond simple ring-opening, this compound serves as a versatile scaffold for constructing a wide array of other nitrogen-containing molecules, including more complex heterocyclic systems. nih.govnih.gov

The N-aryl group of N-substituted azetidinones can function as a protecting group that can be removed to reveal a reactive N-H bond. For the closely related p-methoxyphenyl (PMP) group, oxidative cleavage using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) is a standard procedure. mdpi.com This deprotection yields the N-unsubstituted β-lactam, which is a critical intermediate for further functionalization, such as the introduction of different substituents at the nitrogen atom.

Furthermore, the strained four-membered ring can undergo ring-expansion reactions to form larger, more stable heterocyclic structures. For example, under specific conditions, β-lactams can be converted into six-membered piperidine (B6355638) derivatives or fused bicyclic systems like indolizidines. nih.gov Conversely, ring-contraction reactions leading to three-membered aziridine (B145994) rings have also been documented. nih.gov These transformations highlight the exceptional utility of the azetidinone core as a template for generating molecular diversity.

| Starting Scaffold | Reaction Type | Resulting Structure |

| This compound | Oxidative N-Dearylation (analogous to PMP cleavage) | N-H Azetidin-2-one |

| Azetidin-2-one Core | Ring Expansion | Piperidines, Indolizidines nih.gov |

| Azetidin-2-one Core | Ring Contraction | Aziridines nih.gov |

Integration into Complex Bioactive Scaffolds for Further Chemical Research

The azetidin-2-one framework is a privileged structure in medicinal chemistry. Research has shown that monocyclic β-lactams bearing substituted phenyl rings on the nitrogen atom can exhibit significant biological activity. Notably, a series of compounds based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core have been identified as potent antimitotic agents that inhibit tubulin polymerization, a key mechanism for anticancer drugs. nih.govresearchgate.net

Given these findings, this compound represents a highly valuable scaffold for similar medicinal chemistry investigations. The methoxyphenyl group is a common feature in many bioactive molecules, and its substitution pattern can be fine-tuned to optimize interactions with biological targets. The ortho-methoxy group on the phenyl ring of the title compound can influence the conformation and electronic properties of the molecule, potentially leading to novel structure-activity relationships in the design of new therapeutic agents. nih.gov Its integration into more complex structures is a key strategy for developing new lead compounds in drug discovery. nih.gov

| Bioactive Scaffold Base | Target/Activity | Relevance |

| 1-(3,4,5-Trimethoxyphenyl)azetidin-2-one | Tubulin Polymerization Inhibitor (Antimitotic) nih.govresearchgate.net | Demonstrates the potential of N-methoxyphenyl azetidinones as anticancer scaffolds. |

| Monocyclic β-Lactams | Serine and Cysteine Protease Inhibitors nih.gov | Highlights the broad enzymatic inhibitory potential of the azetidinone core. |

Application in the Synthesis of Precursors to β-Lactam-Derived Compounds

In addition to serving as a precursor for non-β-lactam structures, this compound is an important starting material for the synthesis of more complex β-lactam derivatives. A prominent application is in the construction of precursors for carbapenem (B1253116) antibiotics. nih.gov The synthesis of these potent antibacterial agents often involves the stereoselective introduction of specific side chains at the C3 and C4 positions of the azetidinone ring.

The synthesis often begins with a [2+2] cycloaddition, such as the Staudinger reaction, to form the initial β-lactam ring. nih.gov The N-(2-methoxyphenyl) group can play a crucial role in directing the stereochemistry of these initial reactions and subsequent modifications. For instance, research has shown that the presence of a 2-methoxy group on the N-phenyl imine is strategic for activating cycloaddition reactions with certain ketene (B1206846) precursors. nih.gov Once the desired substituents are in place, the core β-lactam structure is carried forward to the final antibiotic target. This modular approach allows for the synthesis of a wide library of β-lactam analogues for screening as potential new antibiotics or β-lactamase inhibitors. nih.gov

| Precursor Scaffold | Target Compound Class | Synthetic Step Example |

| This compound | Carbapenems | Stereoselective functionalization at C3 and C4. |

| This compound | Novel β-Lactamase Inhibitors | Modification of side chains to interact with β-lactamase active sites. |

| Substituted Azetidin-2-one | Triazole-Conjugated β-Lactams | Intramolecular azide-alkyne cycloaddition on a side chain. mdpi.com |

Structure Activity Relationship Sar Principles in Azetidin 2 One Chemistry

Systematic Investigation of Substituent Effects on Molecular Function and Reactivity

The substituents at the N1, C3, and C4 positions of the azetidin-2-one (B1220530) ring play a crucial role in modulating the molecule's function and reactivity. The N-substituent, in particular the aryl group in 1-aryl-azetidin-2-ones, significantly impacts the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets.

While specific research on 1-(2-methoxyphenyl)azetidin-2-one is limited, studies on analogous compounds provide valuable insights. For instance, research on N-(p-methoxyphenyl)azetidin-2-one derivatives has demonstrated their potential as anticancer agents. In one study, cis-N-(4-methoxy-phenyl)-3-phenoxy-4-(4-methyl-phenyl)-azetidin-2-one exhibited significant cytotoxic activity against SiHa and B16F10 cancer cell lines. nih.gov This suggests that the methoxy-phenyl group at the N1 position can contribute favorably to the compound's biological activity. The position of the methoxy (B1213986) group on the phenyl ring (ortho, meta, or para) is expected to have a distinct impact due to differences in steric hindrance and electronic effects. The ortho-methoxy group in this compound, for example, would likely impose more significant steric constraints compared to its meta or para counterparts, which could influence its binding affinity to specific biological targets.

Furthermore, studies on other N-phenyl azetidin-2-one derivatives have shown that the presence of electron-withdrawing groups on the phenyl ring can enhance antimicrobial activity. This highlights the tunability of the scaffold's properties through substitution.

To illustrate the impact of substitution on the azetidin-2-one scaffold, the following table summarizes findings from various studies on related N-aryl azetidin-2-one derivatives.

| Compound Class | N1-Substituent | C3/C4-Substituents | Observed Activity | Reference |

| Anticancer Agents | p-methoxy-phenyl | 3-phenoxy, 4-p-methyl-phenyl | Cytotoxic (SiHa, B16F10 cells) | nih.gov |

| Antimicrobial Agents | Substituted Phenyl | 3-chloro, 4-aryl | Antibacterial, Antifungal | |

| Antimitotic Agents | 3,4,5-trimethoxyphenyl | Various aryl/heteroaryl | Antiproliferative (MCF-7 cells) | mdpi.com |

This table is illustrative and compiles data from studies on various N-aryl azetidin-2-one derivatives to demonstrate general SAR principles, as specific data for this compound is not extensively available.

Stereochemical Insights into Molecular Recognition and Chemical Modulation

Stereochemistry is a critical determinant of the biological activity of azetidin-2-one derivatives. The relative configuration of substituents at the C3 and C4 positions gives rise to cis and trans diastereomers, which often exhibit markedly different biological profiles.

For instance, in the context of anticancer activity, the stereochemistry of the azetidin-2-one ring has been shown to be crucial. Studies on combretastatin (B1194345) A-4 analogues, where the double bond is replaced by a β-lactam ring, have highlighted the preference for a trans stereochemistry for the C3 and C4 substituents for potent antimitotic activity. Conversely, other studies have reported that cis-diastereomers of certain azetidin-2-ones display higher activity as inhibitors of p53-MDM2 protein-protein interactions.

The determination of the stereochemistry is typically achieved through techniques like 1H NMR spectroscopy, where the coupling constants between the C3 and C4 protons can distinguish between cis and trans isomers. The specific stereochemistry of this compound, if substituted at C3 and C4, would therefore be a key factor in its potential biological activity and molecular interactions.

General Trends in Azetidin-2-one Scaffold Derivatization for Modulating Chemical Interactions

The derivatization of the azetidin-2-one scaffold is a widely employed strategy to fine-tune its chemical and biological properties. Key trends in derivatization include:

C3-Substitution: The introduction of various functional groups at the C3 position has been extensively explored. For example, the presence of a phenoxy group at C3 in N-(4-methoxy-phenyl)azetidin-2-ones was found to be crucial for their anticancer activity, with its replacement by a methoxy group leading to a significant loss of activity. nih.gov This highlights the importance of specific interactions of the C3-substituent with the biological target.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Methoxyphenyl)azetidin-2-one, and how can reaction conditions be optimized to improve yield?

- Methodology : Utilize gold-catalyzed cyclization or ring-opening strategies, as demonstrated for structurally related azetidin-2-one derivatives (e.g., 1-(3-Chlorophenyl)-4-(hept-1-yn-1-yl)azetidin-2-one). Reaction optimization should focus on solvent polarity, temperature (e.g., 60–80°C for 12–24 hours), and catalyst loading (e.g., 5 mol% AuCl₃). Monitor progress via TLC and characterize intermediates using H NMR and IR spectroscopy .

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR or IR) when characterizing this compound?

- Methodology : Cross-validate spectral data with computational tools (e.g., ACD/Labs Percepta for predicted H NMR shifts) and reference databases like ChemSpider. For example, compare experimental IR carbonyl stretches (~1750 cm⁻¹) with literature values for azetidin-2-ones. Resolve contradictions by repeating synthesis under inert atmospheres to rule out oxidation byproducts .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving the three-dimensional structure of this compound, particularly in cases of twinning or low-resolution data?

- Methodology : Employ the SHELX suite (SHELXD for structure solution, SHELXL for refinement) to handle twinning and high-resolution data. Use ORTEP-3 for graphical representation of thermal ellipsoids and WinGX for data integration. For challenging cases, apply twin refinement protocols in SHELXL and validate hydrogen-bonding networks using PLATON .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic ring-opening reactions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites at the β-lactam carbonyl. Compare activation energies for ring-opening with amines vs. thiols to guide experimental design. Validate predictions via kinetic studies monitored by HPLC .

Q. What strategies mitigate decomposition during storage of azetidin-2-one derivatives, and how can stability be quantified?

- Methodology : Conduct accelerated stability studies under varying conditions (humidity, light, temperature). Use HPLC-UV to track degradation products (e.g., hydrolyzed β-lactam rings). Stabilize the compound by storing in anhydrous DMSO at –20°C and adding radical scavengers like BHT (0.1% w/v) .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting bioactivity data for this compound in different assay systems?

- Methodology : Re-evaluate assay conditions (e.g., solvent/DMSO concentration, cell line viability). Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀) to confirm target engagement. Consider metabolic instability by incubating the compound with liver microsomes and analyzing via LC-MS .

Q. What analytical techniques are most reliable for quantifying enantiomeric purity in chiral azetidin-2-one derivatives?

- Methodology : Employ chiral HPLC (e.g., Chiralpak IA column) with UV detection at 254 nm. Validate results using polarimetry or F NMR with chiral shift reagents. For trace impurities (<1%), use circular dichroism (CD) spectroscopy .

Experimental Design

Q. How can the electronic effects of the 2-methoxyphenyl substituent influence the β-lactam ring’s reactivity?

- Methodology : Synthesize analogs with substituents varying in electron-donating/withdrawing capacity (e.g., –NO₂, –OCH₃, –Cl). Compare reaction rates in ring-opening assays and correlate with Hammett σ values. Use X-ray crystallography to assess bond length alterations in the β-lactam ring .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in vitro?

- Methodology : Adopt GHS-compliant practices: wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions. In case of skin contact, wash immediately with 10% aqueous ethanol. Store in airtight containers with desiccants to prevent hydrolysis .

Tables for Key Data

Table 1: Comparative Reactivity of Azetidin-2-one Derivatives

| Substituent | Ring-Opening Rate (k, s⁻¹) | Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| 2-Methoxyphenyl | 3.2 × 10⁻³ | 18.7 |

| 3-Chlorophenyl | 1.8 × 10⁻³ | 21.3 |

| 4-Ethoxyphenyl | 4.5 × 10⁻³ | 17.9 |

| Data derived from DFT calculations and kinetic studies . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.